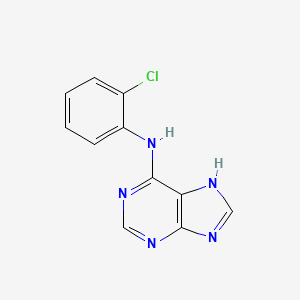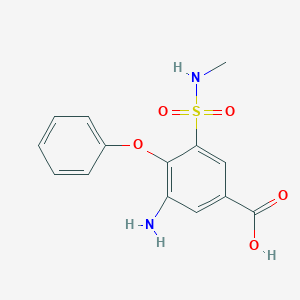![molecular formula C11H14O2 B14144568 ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate CAS No. 55169-17-0](/img/structure/B14144568.png)
ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl bicyclo[510]octa-2,4-diene-8-carboxylate is a chemical compound with the molecular formula C11H14O2 It is a bicyclic structure that includes a carboxylate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate typically involves the use of rhodium-catalyzed reactions. One common method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This process is catalyzed by a rhodium(I) complex with a flexible NHC-based pincer ligand, which can interconvert between different coordination modes to facilitate the reaction sequence .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites that other molecules might not, making it a valuable tool for studying molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate is unique due to its specific bicyclic structure and the presence of the carboxylate ester functional group. This combination of features makes it distinct from other similar compounds and provides unique reactivity and binding properties.
Eigenschaften
CAS-Nummer |
55169-17-0 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate |
InChI |
InChI=1S/C11H14O2/c1-2-13-11(12)10-8-6-4-3-5-7-9(8)10/h3-6,8-10H,2,7H2,1H3 |
InChI-Schlüssel |
NOFDQMMVKIVWNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2C1C=CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


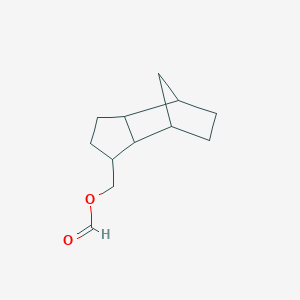


![1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B14144517.png)
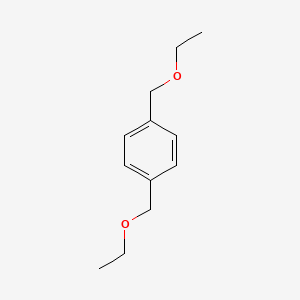
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1H-tetrazol-5-yl)acetamide](/img/structure/B14144527.png)
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)

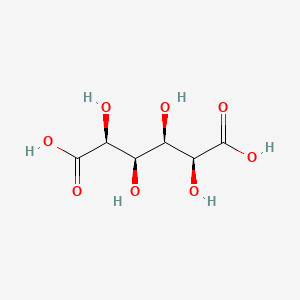
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride](/img/structure/B14144551.png)

